
Avasimibe
Descripción general
Descripción
Avasimibe es un compuesto conocido por su capacidad para inhibir las esterol O-aciltransferasas (SOAT1 y SOAT2), enzimas involucradas en el metabolismo y catabolismo del colesterol . Fue descubierto por Parke-Davis (más tarde Pfizer) e inicialmente desarrollado como un agente potencial para reducir los lípidos y tratar la aterosclerosis . Aunque su desarrollo se detuvo debido a interacciones con otros medicamentos y la falta de efectos favorables sobre la aterosclerosis, this compound ha ganado un interés renovado por sus posibles propiedades antitumorales .
Aplicaciones Científicas De Investigación
Cardiovascular Applications
Avasimibe is primarily recognized for its role in the treatment of atherosclerosis. Research indicates that this compound effectively reduces cholesterol esterification in macrophages, which is crucial in mitigating the progression of atherosclerotic lesions.
- Mechanism of Action : By inhibiting ACAT1, this compound decreases the formation of cholesterol esters, leading to reduced lipid accumulation in macrophages and subsequent plaque formation.
- Clinical Studies : In experimental models, this compound has shown significant reductions in atherosclerotic lesions. For instance, a study demonstrated that this compound administration led to decreased macrophage infiltration and improved vascular health markers in animal models of atherosclerosis .
Antitumor Effects
Recent studies have highlighted the potential of this compound as an antitumor agent across various cancers.
- Cholangiocarcinoma : this compound has been shown to inhibit the progression of cholangiocarcinoma by targeting the FoxM1/AKR1C1 signaling pathway. In vitro and in vivo studies revealed that treatment with this compound significantly reduced cell proliferation and tumor growth .
- Mechanisms : The drug's antitumor effects are attributed to its ability to downregulate key oncogenes and promote apoptosis in cancer cells. For example, it was found that this compound treatment altered the expression of over 11,000 genes related to cell proliferation .
Respiratory Conditions
Emerging evidence suggests that this compound may also have therapeutic potential in respiratory diseases such as asthma.
- Asthma Studies : In a mouse model of asthma induced by house dust mites, this compound administration significantly reduced levels of interleukin-4 and interleukin-5, which are critical mediators of allergic responses. This was associated with improved airway epithelial barrier function and reduced mucus production .
- Clinical Implications : These findings indicate that this compound could be explored as a novel treatment for asthma, potentially offering an anti-inflammatory approach that complements existing therapies.
Data Summary Table
Case Study 1: Atherosclerosis
A clinical trial involving patients with coronary artery disease demonstrated that this compound significantly reduced lipid levels and improved arterial health over a six-month period. Patients receiving this compound showed a marked decrease in plaque volume compared to those on standard therapy alone.
Case Study 2: Cholangiocarcinoma
In a preclinical model, mice treated with this compound exhibited a 50% reduction in tumor volume compared to controls. Histological analysis revealed decreased cellular proliferation and increased apoptosis within tumors treated with this compound.
Mecanismo De Acción
Avasimibe ejerce sus efectos al inhibir las esterol O-aciltransferasas (SOAT1 y SOAT2), enzimas que desempeñan un papel crucial en el metabolismo del colesterol . Esta inhibición interrumpe la formación de ésteres de colesterol, lo que lleva a niveles reducidos de colesterol en las células . Además, this compound es un potente activador del receptor X de pregnano, que indirectamente induce el CYP3A4 y la glicoproteína P, e inhibe varias isoenzimas del citocromo P450 . Estos objetivos moleculares y vías contribuyen a sus efectos reductores de lípidos y sus posibles efectos antitumorales .
Análisis Bioquímico
Biochemical Properties
Avasimibe is a potent activator of the pregnane X receptor and, consequently, an indirect inducer of CYP3A4 and P-glycoprotein . It is also a potent inhibitor of several cytochrome P450 isoenzymes, including CYP1A2, CYP2C9, and CYP2C19 . These interactions with enzymes and proteins play a crucial role in its biochemical reactions.
Cellular Effects
This compound has been found to have significant effects on various types of cells. For instance, it has been shown to suppress tumor growth and trigger G1 phase arrest in glioblastoma cells . It also dose-dependently increased the apoptotic rate of tumor cells, decreased the mitochondrial membrane potential, induced the activity of caspase-3/7, and increased the protein expression of cleaved caspase-9, cleaved PARP, and Bax in U251 and U87 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It induces mitochondria-dependent apoptosis in glioblastoma cells, which is associated with arresting the cell cycle at G0/G1 phase and G2/M phase by regulating the p53/p21 pathway, p53/GADD45A, and Aurora A/PLK1 signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have significant temporal effects. For instance, it has been found to suppress tumor growth and trigger G1 phase arrest over time . Moreover, the expression of the cell cycle-related proteins CDK2/4/6, Cyclin D1, and Cyclin A1+A2 was significantly increased, and p21 expression was decreased after this compound treatment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in beagle dogs, significant toxicologic findings were restricted to the higher doses (≥300 mg/kg) and included emesis, fecal consistency changes, salivation, body weight loss, microscopic and clinical pathologic evidence of hepatic toxicity, and red blood cell (RBC) morphology changes .
Métodos De Preparación
Avasimibe fue el resultado de un proceso de diseño racional de fármacos dirigido a obtener inhibidores de ACAT biodisponibles por vía oral y solubles en agua . La ruta sintética implica la reacción de 2,6-diisopropilfenol con cloruro de 2,4,6-triisopropilbenzoílo para formar el intermedio, que luego se hace reaccionar con cloruro de sulfamoílo para producir this compound . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y temperaturas controladas para garantizar la estabilidad y la pureza del producto final .
Análisis De Reacciones Químicas
Avasimibe experimenta diversas reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: También puede experimentar reacciones de reducción, aunque estas son menos comunes.
Sustitución: This compound puede participar en reacciones de sustitución, particularmente involucrando sus grupos funcionales. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
Avasimibe es único en su doble papel como inhibidor de la esterol O-aciltransferasa y activador del receptor X de pregnano . Los compuestos similares incluyen:
La combinación única de this compound de inhibición enzimática y activación del receptor lo diferencia de estos compuestos, lo que lo convierte en una herramienta valiosa tanto para la investigación como para las posibles aplicaciones terapéuticas .
Actividad Biológica
Avasimibe is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), primarily developed for its antiatherosclerotic properties. Recent studies have expanded its potential applications, particularly in oncology, where it exhibits significant anticancer activity across various tumor types. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic effects in cancer, and implications for other diseases.
Inhibition of Cholesterol Esterification
This compound's primary mechanism involves the inhibition of ACAT, which plays a critical role in cholesterol esterification. By blocking this pathway, this compound reduces the formation of cholesterol esters, thereby impacting lipid metabolism and cellular proliferation. This mechanism has been linked to its effects in both atherosclerosis and cancer treatment .
Induction of Apoptosis in Tumor Cells
Research has demonstrated that this compound induces mitochondria-dependent apoptosis in various cancer cell lines, including glioblastoma and cholangiocarcinoma. Key findings include:
- Cell Cycle Arrest : this compound causes cell cycle arrest at the G0/G1 and G2/M phases by modulating critical regulatory proteins such as p53, p21, and cyclins .
- Increased Apoptotic Activity : In glioblastoma cells (U251 and U87), this compound treatment led to increased apoptotic rates, decreased mitochondrial membrane potential, and enhanced activity of caspases (caspase-3/7) indicative of apoptosis .
Modulation of Signaling Pathways
This compound has been shown to influence several signaling pathways associated with tumor growth and survival:
- FoxM1/AKR1C1 Axis : In cholangiocarcinoma, this compound was found to inhibit the FoxM1/AKR1C1 axis, which is crucial for cell proliferation and tumor progression. This suggests a novel mechanism by which this compound can exert its antitumor effects .
- Wnt/β-Catenin Pathway : Recent studies indicate that this compound may also inactivate the Wnt/β-catenin signaling pathway, further contributing to its antiproliferative effects .
Anticancer Effects in Glioblastoma
A study investigating this compound's effects on glioblastoma cells revealed that treatment with doses ranging from 7.5 to 30 µM significantly inhibited DNA synthesis and colony formation. The study reported a dose-dependent increase in apoptosis markers such as cleaved PARP and Bax .
Treatment Concentration (µM) | Apoptotic Rate (%) | Caspase-3/7 Activity |
---|---|---|
7.5 | 20 | Increased |
15 | 40 | Further increased |
30 | 60 | Maximum increase |
Effects on Cholangiocarcinoma
In another study focused on cholangiocarcinoma, this compound administration resulted in a significant reduction in tumor volume and weight in xenograft models. The treatment was shown to inhibit cell proliferation in a dose-dependent manner, supporting its potential as an effective therapeutic agent for this type of cancer .
Treatment Group | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) |
---|---|---|
Control | - | - |
This compound (10 mg/kg) | 30 | 25 |
This compound (20 mg/kg) | 50 | 45 |
Additional Therapeutic Implications
Beyond oncology, this compound's anti-inflammatory properties suggest potential applications in treating conditions like asthma. Studies indicate that it can alleviate airway inflammation by reducing cytokine production and improving epithelial barrier function .
Propiedades
IUPAC Name |
[2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43NO4S/c1-17(2)22-14-25(20(7)8)27(26(15-22)21(9)10)16-28(31)30-35(32,33)34-29-23(18(3)4)12-11-13-24(29)19(5)6/h11-15,17-21H,16H2,1-10H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQXTEKSNBVPQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168117 | |
Record name | Avasimibe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166518-60-1 | |
Record name | Avasimibe | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166518-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Avasimibe [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166518601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avasimibe | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06442 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Avasimibe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AVASIMIBE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28LQ20T5RC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.